molecular formula C8H13F2NS B6749187 N-(3,3-difluorocyclobutyl)thiolan-3-amine

N-(3,3-difluorocyclobutyl)thiolan-3-amine

Cat. No.: B6749187
M. Wt: 193.26 g/mol
InChI Key: KIHJZGZARHKQDX-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclobutyl)thiolan-3-amine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a thiolan-3-amine moiety

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclobutyl)thiolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-amine moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amine derivatives.

Scientific Research Applications

N-(3,3-difluorocyclobutyl)thiolan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclobutyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-difluorocyclobutyl)thiolan-3-amine is unique due to the presence of both a difluorocyclobutyl group and a thiolan-3-amine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The fluorine atoms enhance the compound’s stability and reactivity, while the thiolan-3-amine moiety provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NS/c9-8(10)3-7(4-8)11-6-1-2-12-5-6/h6-7,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHJZGZARHKQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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